molecular formula C24H20FNO4 B13457157 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid

Cat. No.: B13457157
M. Wt: 405.4 g/mol
InChI Key: OIOHUSPWHAUINE-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid is a fluorinated aromatic compound featuring a 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) protecting group, a methyl-substituted amino moiety, and a 2-fluorophenyl ring attached to an acetic acid backbone. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine . The 2-fluorophenyl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological interactions. This compound is primarily utilized as a building block in medicinal chemistry and solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(2-fluorophenyl)acetic acid

InChI

InChI=1S/C24H20FNO4/c1-26(22(23(27)28)19-12-6-7-13-21(19)25)24(29)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,27,28)

InChI Key

OIOHUSPWHAUINE-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CC=C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Fluorine (target compound) offers lower steric demand and higher electronegativity compared to chlorine (), influencing hydrogen bonding and enzymatic degradation.
  • Trifluoromethyl Group (): The CF₃ group significantly lowers pKa, making the compound more acidic and reactive in coupling reactions.
  • Aliphatic vs. Aromatic Substituents : Cyclohexyl derivatives () exhibit distinct conformational preferences, impacting binding affinity in peptide-receptor interactions.

Modifications to the Amino Acid Backbone

Variations in the amino acid structure alter reactivity and applications:

Compound Backbone Modification Application Reference
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid Pentyl-substituted amino group Used in hydrophobic peptide sequences; enhances membrane permeability.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Methoxy ester at C4 Facilitates ester hydrolysis in prodrug strategies; improves bioavailability.
2-[(cyanomethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Cyanomethyl group Enables click chemistry applications; introduces nitrile functionality.

Key Observations :

  • Hydrophobic Modifications (): Alkyl chains (e.g., pentyl) improve lipid bilayer penetration but reduce aqueous solubility.
  • Ester Derivatives (): Methoxy esters act as prodrugs, requiring enzymatic cleavage for activation.

Biological Activity

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid , often referred to as Fmoc-amino acid derivatives, is a synthetic amino acid derivative that exhibits a variety of biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.46 g/mol
  • CAS Number : 150114-97-9

The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and solubility, making it suitable for various biochemical applications, particularly in peptide synthesis.

The biological activity of Fmoc derivatives is primarily attributed to their interaction with various biological targets, including enzymes and receptors. This compound has been shown to engage in the following activities:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, derivatives have demonstrated inhibitory effects on the enoyl-acyl carrier protein reductase (InhA), which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .
  • Antimicrobial Properties : Some studies suggest that Fmoc derivatives exhibit antimicrobial activity against various pathogens, including bacteria and viruses. The mechanism involves disrupting cellular processes essential for pathogen survival .
  • Cytotoxic Effects : Preliminary studies using computer-aided drug design suggest that Fmoc derivatives may possess cytotoxic properties against certain cancer cell lines, potentially through apoptosis induction.

Case Studies and Research Findings

Several studies have explored the biological activities of Fmoc derivatives:

  • Study on Antimicrobial Activity : A study published in PubMed highlighted the antimicrobial efficacy of Fmoc derivatives against multi-drug resistant strains of bacteria, indicating their potential use as novel antibiotics .
  • Inhibition Studies : Research indicated that specific Fmoc compounds effectively inhibited InhA, leading to reduced viability of Mycobacterium tuberculosis in vitro. This suggests a promising avenue for developing new anti-tuberculosis agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibition of InhA enzyme involved in fatty acid biosynthesis
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

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